

# Prazepam-D5 extraction efficiency comparison methods

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## Compound Focus: Prazepam-D5

CAS No.: 152477-89-9

Cat. No.: S1779668

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## Validated Method for Prazepam Analysis

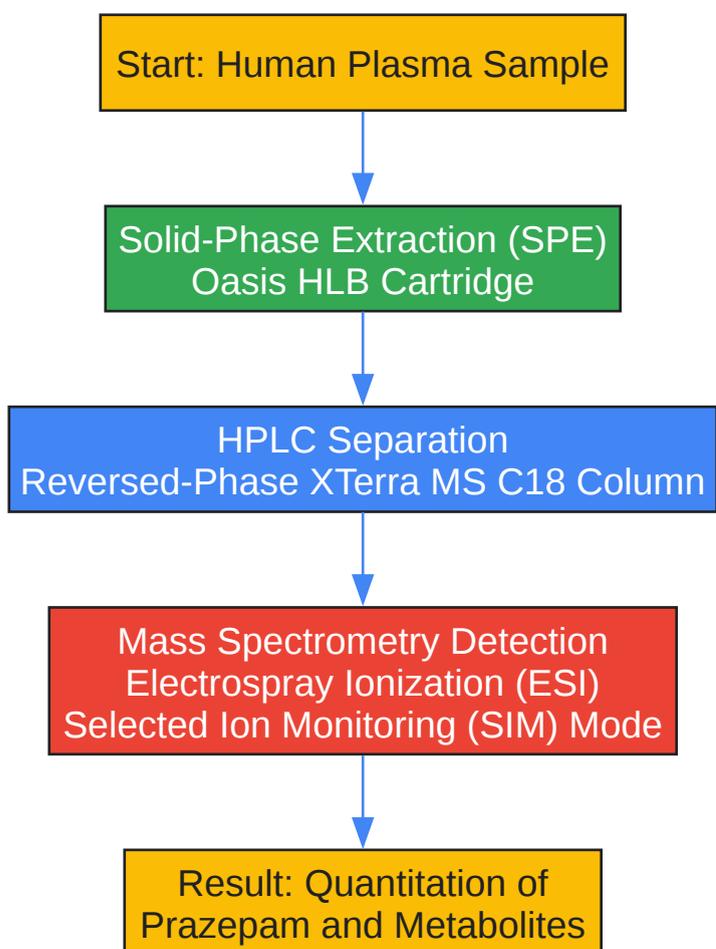
A 2005 study developed and validated a method for the quantitation of prazepam and its main metabolites in human plasma [1]. While the study focuses on the standard compound, the methodology is directly applicable for analyzing the deuterated internal standard, **Prazepam-D5**, in biological matrices.

The experimental protocol is summarized in the table below:

Aspect	Protocol Description
Objective	To quantify prazepam and its metabolites (nordiazepam, oxazepam) in human plasma [1].
Sample Pretreatment	Solid-phase extraction (SPE) using <b>Oasis HLB cartridges</b> [1].
Analysis Instrument	High-performance liquid chromatography (HPLC) coupled with single-quadrupole mass spectrometry (MS) [1].
Chromatography Column	Reversed-phase <b>XTerra MS C18</b> (150 x 3.0 mm i.d., 5 µm particle size) [1].

Aspect	Protocol Description
Mass Spectrometry	Electrospray ionization (ESI), operated in <b>selected ion monitoring (SIM)</b> mode [1].
Internal Standard	Diazepam [1].
Assay Performance	Linear range: <b>5.0-1000 ng/mL</b> for all analytes. Limit of quantitation (LOQ): <b>5 ng/mL</b> . Accuracy (relative error): < <b>4.6%</b> [1].

The workflow for this analytical method can be visualized as follows:



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## References

1. Development and validation of a liquid chromatographic/electrospray... [pubmed.ncbi.nlm.nih.gov]

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